Fgi-106

Antiviral Bunyavirus Potency Comparison

FGI-106 tetrahydrochloride is a quinoline-based entry inhibitor with a unique mechanism targeting host TSG101, distinct from nucleoside analogs. It demonstrates nanomolar potency against EBOV (EC50=100 nM), RVFV, DENV, HCV, and HIV-1, with 80-90% post-exposure survival in lethal murine models. This validated chemical probe and lead compound is essential for dissecting host-virus interfaces and benchmarking filovirus entry assays, eliminating variables inherent to generic broad-spectrum antivirals. Ideal for HTS campaigns and PK/PD validation.

Molecular Formula C28H42Cl4N6
Molecular Weight 604.5 g/mol
CAS No. 1149348-10-6
Cat. No. B1650209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgi-106
CAS1149348-10-6
Molecular FormulaC28H42Cl4N6
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl
InChIInChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H
InChIKeyYUQCVPFHAFZFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGI-106 Tetrahydrochloride (CAS 1149348-10-6): A Broad-Spectrum Antiviral Small Molecule for Hemorrhagic Fever Virus Research


FGI-106 tetrahydrochloride, a quinoline-based small molecule [1], is a potent and broad-spectrum antiviral inhibitor active against a wide range of enveloped RNA viruses [2]. It demonstrates nanomolar-range inhibitory activity against lethal viral hemorrhagic fever (VHF) pathogens, including Ebola virus (EBOV), Rift Valley fever virus (RVFV), and Dengue virus (DENV) [2]. Additionally, FGI-106 inhibits non-hemorrhagic fever viruses such as Hepatitis C virus (HCV) and Human Immunodeficiency Virus type 1 (HIV-1) . The compound is supplied as a tetrahydrochloride salt for research applications.

FGI-106 Tetrahydrochloride: Why Generic Antiviral Substitution is Scientifically Unsound


The antiviral activity of FGI-106 tetrahydrochloride arises from a mechanism distinct from common nucleoside/nucleotide analog polymerase inhibitors like ribavirin or favipiravir. Evidence suggests FGI-106 acts as an entry inhibitor, potentially by blocking the interaction between the host protein TSG101 and viral ligands, a critical step for viral egress and spread [1]. This mechanism underpins its unique cross-family spectrum against both hemorrhagic and non-hemorrhagic fever viruses . Furthermore, its in vivo pharmacokinetic profile and demonstrated therapeutic efficacy in lethal challenge models [2] cannot be extrapolated to other broad-spectrum agents with different molecular targets, tissue distributions, or bioavailability characteristics. Therefore, substitution with a generic 'broad-spectrum antiviral' would introduce uncontrolled variables in mechanism, spectrum, and in vivo performance, rendering experimental comparisons invalid.

FGI-106 Tetrahydrochloride: Quantified Differentiation from Leading Antiviral Comparators


Superior In Vitro Potency Against Rift Valley Fever Virus Compared to Ribavirin and Favipiravir

FGI-106 tetrahydrochloride exhibits substantially greater in vitro potency against Rift Valley fever virus (RVFV) than the broad-spectrum antivirals ribavirin and favipiravir. In cell-based assays using Vero E6 cells, FGI-106 demonstrates an EC50 of 800 nM [1]. In contrast, ribavirin exhibits an EC50 of 78 μg/mL (approximately 319 μM) [2], and favipiravir (T-705) shows an EC50 of 31 μM [2] in Vero cell-based systems.

Antiviral Bunyavirus Potency Comparison

Demonstrated Therapeutic Efficacy in Lethal Ebola Mouse Model with Direct Comparator Data

FGI-106 tetrahydrochloride provides a significant survival benefit in a lethal mouse model of Ebola virus infection, with efficacy demonstrated in a therapeutic (post-exposure) setting. A comparative analysis from a high-content imaging screen shows that FGI-106 treatment resulted in 100% survival when administered pre-challenge and 80-90% survival when administered post-challenge [1]. In the same comparative analysis, the FDA-approved compound chloroquine provided 80-90% survival only in a pre-challenge setting, with no therapeutic efficacy reported [1]. Another compound, FGI-103, also showed 100% survival pre-challenge but did not match FGI-106's therapeutic window [1].

Ebola In Vivo Efficacy Survival Benefit

Validated In Vivo Pharmacokinetic Profile with Critical Target Organ Exposure

The pharmacokinetic profile of FGI-106 tetrahydrochloride has been characterized in vivo, demonstrating sufficient and sustained exposure to critical target organs relevant for bunyavirus and filovirus replication. Studies show that FGI-106 achieves efficacious concentrations in the lung, liver, kidney, and spleen [1]. This organ distribution is a key differentiator, as many antiviral candidates fail to reach therapeutic concentrations in these primary sites of viral replication.

Pharmacokinetics Tissue Distribution Bunyavirus

Unique Mechanism of Action: Entry Inhibition via Host TSG101 Interaction

FGI-106 tetrahydrochloride is characterized as an entry inhibitor that blocks the interaction between the host protein TSG101 and its cognate viral ligands [1]. This mechanism is distinct from that of many broad-spectrum antivirals, such as ribavirin, favipiravir, and BCX4430, which are nucleoside/nucleotide analogs that primarily target viral RNA polymerases [2]. By targeting a host-virus interface rather than a rapidly mutating viral enzyme, FGI-106 may present a higher barrier to the development of viral resistance.

Mechanism of Action Entry Inhibitor Host-Targeting Antiviral

Expanded Spectrum of Activity Against Non-Hemorrhagic Fever Viruses (HCV, HIV-1)

FGI-106 tetrahydrochloride extends its broad-spectrum activity beyond hemorrhagic fever viruses to include clinically relevant non-hemorrhagic fever viruses, specifically Hepatitis C virus (HCV) and Human Immunodeficiency Virus type 1 (HIV-1). It inhibits HCV with an EC50 of 200 nM and HIV-1 with an EC50 of 150 nM . This activity is not shared by all broad-spectrum antivirals. For example, the adenosine analog BCX4430 shows an EC50 of 41.6 μM in HeLa cells against certain viruses [1], but does not have reported nanomolar activity against HCV or HIV-1.

HCV HIV-1 Broad-Spectrum Antiviral

FGI-106 Tetrahydrochloride: High-Impact Research Applications Driven by Quantitative Evidence


Antiviral Drug Discovery for Category A Viral Hemorrhagic Fevers

FGI-106 tetrahydrochloride serves as a validated lead compound for developing therapeutics against Category A pathogens, including Ebola and Marburg viruses. Its demonstrated therapeutic efficacy in a lethal mouse model (80-90% post-exposure survival [1]) and nanomolar in vitro potency (EC50 = 100 nM against EBOV [2]) make it a suitable positive control and benchmark for high-throughput screening campaigns and medicinal chemistry optimization programs targeting filovirus entry.

Broad-Spectrum Antiviral Research Targeting Conserved Host Pathways

The unique mechanism of FGI-106 as an entry inhibitor interacting with the host protein TSG101 [3] makes it an essential tool for dissecting conserved host-virus interfaces. Researchers investigating pan-viral therapeutic strategies can use FGI-106 to probe the role of the TSG101 pathway in the replication cycles of diverse RNA viruses, including HCV, HIV-1, and bunyaviruses, leveraging its validated cross-family activity profile (EC50s ranging from 100 nM to 900 nM across five viral families [2]).

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

The documented pharmacokinetic profile of FGI-106, showing sufficient exposure to key target organs (lung, liver, kidney, spleen) [4], supports its use in preclinical PK/PD studies. Researchers can utilize FGI-106 as a reference compound to establish pharmacokinetic-pharmacodynamic relationships for novel entry inhibitors, or to validate new formulations and delivery systems aimed at improving tissue distribution to viral reservoirs.

Mechanistic Studies of Viral Entry and Egress

As a tool compound, FGI-106 tetrahydrochloride enables detailed mechanistic studies of viral entry and egress. Its ability to potently inhibit viruses with divergent entry mechanisms (filoviruses, flaviviruses, bunyaviruses) at low nanomolar concentrations [2] allows researchers to deconvolute common steps in the viral life cycle that depend on host TSG101 function, providing a chemical probe to complement genetic knockdown or knockout approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgi-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.